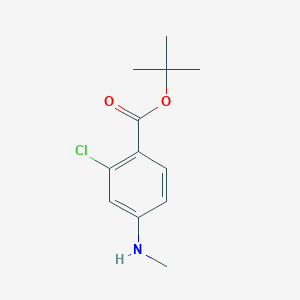

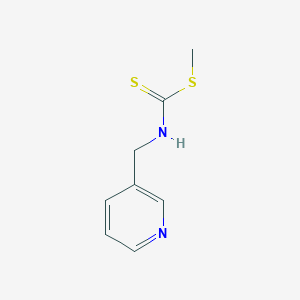

![molecular formula C8H7ClN2 B2633455 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 874013-97-5](/img/structure/B2633455.png)

7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine

Vue d'ensemble

Description

“7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 874013-97-5. It has a molecular weight of 166.61 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3 . The exact mass is 166.029770 .Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 310.6±37.0 °C at 760 mmHg, and a flash point of 170.6±12.1 °C . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Building Blocks

7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine has been utilized in the synthesis of various derivatives. It serves as a versatile building block for the creation of complex organic molecules. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used as starting materials for synthesizing 4-substituted 7-azaindole derivatives, highlighting their significance in molecular construction (Figueroa‐Pérez et al., 2006). Similarly, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using this compound, demonstrating its value in synthetic chemistry (Nechayev et al., 2013).

Biomedical Applications

In the realm of biomedical research, derivatives of this compound have been explored for their potential medical applications. A notable example includes the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. These compounds have shown promising results in inhibiting c-Met kinase and might have implications in cancer treatment (Liu et al., 2016).

Photophysical Properties

The compound and its derivatives have also been investigated for their photophysical properties. For example, the Pd-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation of a related compound displayed aggregate induced emission (AIE). These findings have potential applications in developing materials for organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools, showcasing the compound's versatility in material science (Cardoza et al., 2019).

Molecular Docking and Antimicrobial Evaluation

Further, pyrrolo[3,2-c]pyridine Mannich bases, a derivative class, have been synthesized and evaluated for antimicrobial activities. These studies included molecular docking against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Jose et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBELQASZFIGCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)